4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde

Catalog No.
S764094
CAS No.
27913-86-6
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde

CAS Number

27913-86-6

Product Name

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde

IUPAC Name

4-[bis(2-hydroxyethyl)amino]benzaldehyde

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c13-7-5-12(6-8-14)11-3-1-10(9-15)2-4-11/h1-4,9,13-14H,5-8H2

InChI Key

YSDDPNWGLSGZRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)N(CCO)CCO

Canonical SMILES

C1=CC(=CC=C1C=O)N(CCO)CCO

The exact mass of the compound 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde (CAS: 27913-86-6) is a highly versatile, bifunctional building block characterized by an electron-withdrawing aldehyde group and an electron-donating N,N-bis(2-hydroxyethyl)amino group. This unique "push-pull" electronic structure makes it a premier precursor for synthesizing advanced chromophores, fluorescent probes, and non-linear optical (NLO) materials . Unlike simple alkylamino benzaldehydes, the presence of two terminal hydroxyl groups transforms this molecule into a reactive diol. This enables direct covalent integration into condensation polymers such as polyurethanes and polyesters, while simultaneously imparting significant hydrophilicity to its downstream derivatives [1]. Consequently, it is widely procured for applications demanding permanent dye anchoring, high aqueous compatibility, or specialized matrix integration in curing acceleration.

Attempting to substitute 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde with more common, lower-cost analogs like 4-(Dimethylamino)benzaldehyde (DMAB) or 4-(Diethylamino)benzaldehyde (DEAB) fundamentally compromises polymer processability and product performance . Because DMAB and DEAB lack reactive hydroxyl groups, they cannot participate as main-chain monomers in step-growth polymerizations. If used in polyurethane or polyester formulations, these generic substitutes act merely as physical dopants that are highly susceptible to phase separation, thermal migration, and long-term leaching [1]. Furthermore, in the synthesis of biological fluorescent probes, substituting the bis(hydroxyethyl) moiety with hydrophobic dialkyl groups drastically reduces the aqueous solubility of the resulting dyes, leading to severe aggregation-caused quenching (ACQ) in physiological environments.

Covalent Main-Chain Integration in Polyurethane Synthesis

In the manufacturing of functionalized polymers, the ability to anchor chromophores directly into the backbone is critical for long-term stability. 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde functions as an A-B2 type reactive diol, allowing it to react quantitatively with diisocyanates (e.g., TDI, MDI) to form polyurethanes. This results in >98% covalent incorporation of the chromophore into the polymer matrix. In contrast, utilizing 4-(Dimethylamino)benzaldehyde provides 0% main-chain integration, forcing reliance on physical doping, which inevitably leads to dye leaching and optical degradation under thermal stress [1].

Evidence DimensionPolymer Backbone Integration Efficiency
Target Compound Data>98% covalent incorporation (functions as a reactive diol monomer)
Comparator Or Baseline4-(Dimethylamino)benzaldehyde (0% main-chain integration; physical dopant only)
Quantified DifferenceAbsolute structural integration vs. complete reliance on physical entrapment
ConditionsReaction with diisocyanates in step-growth polyurethane polymerization

Essential for procuring precursors for optical plastics and coatings where dye leaching or phase separation degrades optical transparency and performance.

Enhanced Hydrophilicity for Biological Fluorescent Probes

For the synthesis of hemicyanine or styryl dyes used in biological imaging, the hydrophilicity of the precursor directly dictates the bioavailability of the final probe. The two terminal hydroxyl groups on 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde significantly lower the molecule's lipophilicity, yielding a calculated partition coefficient (cLogP) of approximately 0.7 [1]. When compared to the highly lipophilic 4-(Diethylamino)benzaldehyde (cLogP ~2.8), this represents a roughly 100-fold increase in aqueous affinity . This enhanced hydrophilicity is vital for preventing aggregation-caused quenching (ACQ) in aqueous media.

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound DatacLogP ~0.7 (highly hydrophilic)
Comparator Or Baseline4-(Diethylamino)benzaldehyde (cLogP ~2.8, highly lipophilic)
Quantified Difference~2.1 log unit reduction in lipophilicity (over 100-fold increase in aqueous affinity)
ConditionsStandard aqueous/octanol partition modeling at pH 7.4

Critical for developers of diagnostic assays and cellular imaging probes who require water-soluble fluorophores to prevent signal quenching.

Suppression of Amine Migration in Unsaturated Polyester Resins

In unsaturated polyester resin (UPR) and styrene-free putty formulations, tertiary amines accelerate peroxide-initiated curing. 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde provides robust catalytic activity, but crucially, its hydroxyl groups participate in hydrogen bonding and potential transesterification with the polyester matrix [1]. This structural anchoring drastically suppresses amine migration (blooming) to the surface. Standard non-hydroxylated accelerators, such as N,N-Dimethylaniline, suffer from high migration rates, which cause surface tackiness, poor paint adhesion, and accelerated post-cure yellowing [2].

Evidence DimensionSurface Amine Migration (Blooming)
Target Compound DataNegligible migration (anchored via hydrogen bonding/esterification)
Comparator Or BaselineN,N-Dimethylaniline (High migration rate to resin surface)
Quantified DifferenceSignificant reduction in surface tackiness and post-cure yellowing
ConditionsRoom temperature curing of UPR/putty compositions with peroxide initiators

Enables the procurement of high-performance accelerators for coatings and putties where surface finish, paintability, and color stability are paramount.

Synthesis of Non-Linear Optical (NLO) Polyurethanes

Leveraging its reactivity as a diol, this compound is the ideal precursor for covalently building push-pull chromophores directly into polyurethane and polyester backbones. This ensures zero dye leaching and maintains high optical clarity in electro-optic devices and specialized coatings .

Development of Water-Soluble Fluorescent Bioprobes

Serving as the electron-donating precursor for hemicyanine, styryl, and BODIPY dyes, the bis(hydroxyethyl) groups provide the necessary hydrophilicity to prevent aggregation-caused quenching (ACQ) in aqueous biological media, making it superior to dialkyl analogs for live-cell imaging [1].

Advanced Curing Accelerators for Styrene-Free Putties

Acting as a matrix-compatible tertiary amine accelerator in unsaturated polyester resins (UPR). The hydroxyl groups anchor the amine within the resin matrix, preventing surface blooming, tackiness, and yellowing, thereby improving the finish and paintability of industrial coatings [2].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde

Dates

Last modified: 08-15-2023

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